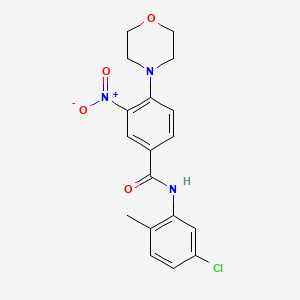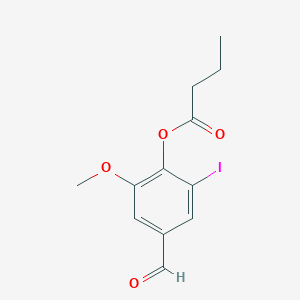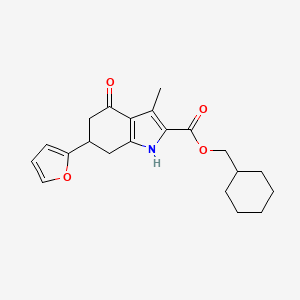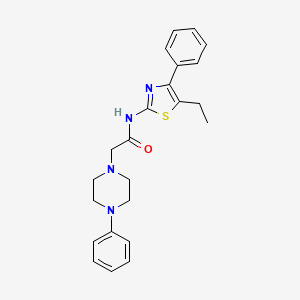
N-(5-chloro-2-methylphenyl)-4-(4-morpholinyl)-3-nitrobenzamide
Descripción general
Descripción
N-(5-chloro-2-methylphenyl)-4-(4-morpholinyl)-3-nitrobenzamide, also known as TAK-659, is a small molecule inhibitor that has gained attention in the field of oncology. It is a potent inhibitor of the protein kinase BTK, which is involved in the signaling pathways of B cells and other immune cells.
Mecanismo De Acción
N-(5-chloro-2-methylphenyl)-4-(4-morpholinyl)-3-nitrobenzamide inhibits the activity of BTK by binding to its active site. BTK is a key component of the B cell receptor signaling pathway, which is essential for the survival and proliferation of B cells. Inhibition of BTK by N-(5-chloro-2-methylphenyl)-4-(4-morpholinyl)-3-nitrobenzamide leads to decreased B cell activation and proliferation, as well as inhibition of downstream signaling pathways. This ultimately results in apoptosis of B cells and inhibition of tumor growth.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, N-(5-chloro-2-methylphenyl)-4-(4-morpholinyl)-3-nitrobenzamide has been shown to have other biochemical and physiological effects. It has been shown to inhibit the activation of macrophages and the production of inflammatory cytokines, suggesting that it may have potential as a treatment for inflammatory diseases. N-(5-chloro-2-methylphenyl)-4-(4-morpholinyl)-3-nitrobenzamide has also been shown to inhibit the formation of osteoclasts, suggesting that it may have potential as a treatment for bone diseases such as osteoporosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(5-chloro-2-methylphenyl)-4-(4-morpholinyl)-3-nitrobenzamide is its potency and selectivity for BTK. This makes it a useful tool for studying the role of BTK in B cell signaling and the development of B cell malignancies. However, one limitation of N-(5-chloro-2-methylphenyl)-4-(4-morpholinyl)-3-nitrobenzamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. This has led to the development of prodrug formulations and other strategies to improve its pharmacokinetic properties.
Direcciones Futuras
There are several future directions for the development of N-(5-chloro-2-methylphenyl)-4-(4-morpholinyl)-3-nitrobenzamide and other BTK inhibitors. One direction is the development of combination therapies that target multiple pathways involved in B cell signaling and tumor growth. Another direction is the development of more potent and selective BTK inhibitors that can overcome resistance mechanisms. Finally, there is a need for clinical trials to evaluate the safety and efficacy of N-(5-chloro-2-methylphenyl)-4-(4-morpholinyl)-3-nitrobenzamide and other BTK inhibitors in patients with B cell malignancies and other diseases.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-methylphenyl)-4-(4-morpholinyl)-3-nitrobenzamide has been extensively studied in preclinical models of B cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B cell lymphoma (DLBCL). In these models, N-(5-chloro-2-methylphenyl)-4-(4-morpholinyl)-3-nitrobenzamide has shown potent anti-tumor activity, both as a single agent and in combination with other therapies. N-(5-chloro-2-methylphenyl)-4-(4-morpholinyl)-3-nitrobenzamide has also been shown to inhibit the growth of B cells in vitro, suggesting that it may have potential as a treatment for autoimmune diseases such as rheumatoid arthritis and lupus.
Propiedades
IUPAC Name |
N-(5-chloro-2-methylphenyl)-4-morpholin-4-yl-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O4/c1-12-2-4-14(19)11-15(12)20-18(23)13-3-5-16(17(10-13)22(24)25)21-6-8-26-9-7-21/h2-5,10-11H,6-9H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPDLBCSXHIXCHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methylphenyl)-4-morpholin-4-yl-3-nitrobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-iodo-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4189050.png)
![2-(1-{4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2-quinazolinyl}propyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B4189066.png)
![ethyl 4-methyl-2-(3-nitrophenyl)-1,2-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B4189073.png)

![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-[3-(methylthio)phenyl]alaninamide](/img/structure/B4189082.png)
![ethyl 4,5-dimethyl-2-({[5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4189085.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-1-pyrrolidinesulfonamide](/img/structure/B4189090.png)
![2-({[(4-chlorophenyl)amino]carbonyl}amino)-N-(1-phenylethyl)benzamide](/img/structure/B4189093.png)
![2-[(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B4189101.png)


![N-benzyl-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B4189119.png)
![N-[4-(aminocarbonyl)phenyl]-1-(phenylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4189142.png)
